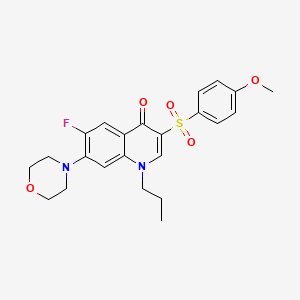

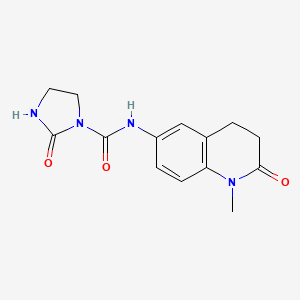

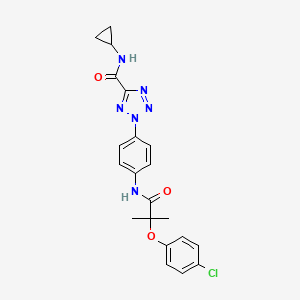

![molecular formula C21H20N2O4 B2700952 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid CAS No. 1630763-33-5](/img/structure/B2700952.png)

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid” is a derivative of the 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione family . These compounds are important core structures in drug design and synthetic chemistry with a wide range of physiological and biological activities .

Synthesis Analysis

The synthesis of various 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives has been developed via a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as an efficient catalyst in ethanol under reflux . This method has advantages such as high yield of the desired products, reusability of the catalyst, and effortless workup step without using chromatography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid . The reaction is catalyzed by sulfonic acid functionalized nanoporous silica .Applications De Recherche Scientifique

Synthesis and Chemical Properties

One area of research focuses on the synthesis of derivatives of isoindolo[2,1-a]quinazoline, highlighting the chemical reactions and methodologies used to create these compounds. For example, a study demonstrated the synthesis of isoindolo[2,1-a]quinazoline derivatives using a deep eutectic solvent, showcasing an operationally simple, mild, and efficient protocol (Devi, Garande, & Bhate, 2016). This highlights the potential for innovative synthesis methods that could apply to the synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid and its derivatives.

Potential Biological Activities

Another significant area of interest is the potential biological activities of these compounds. For instance, certain derivatives have been evaluated for their pharmacological properties, such as their affinity at specific receptor sites and their potential anticonvulsant properties (Catarzi et al., 2010). This suggests that derivatives of isoindoloquinazoline, by extension, could have significant applications in the development of new pharmacological agents.

Anticancer and Enzyme Inhibition Studies

Furthermore, there are studies focused on the synthesis of novel derivatives with potential anticancer and enzyme inhibitory activities. For example, research into isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazoline derivatives revealed promising antitumor agents with FGFR1 inhibitory activity (Voskoboynik et al., 2016). These findings indicate the potential therapeutic applications of these compounds in treating various cancers and diseases.

Propriétés

IUPAC Name |

6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c24-18(25)12-2-1-7-13-22-19-14-8-3-4-9-15(14)21(27)23(19)17-11-6-5-10-16(17)20(22)26/h3-6,8-11,19H,1-2,7,12-13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFFRROTNXKDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

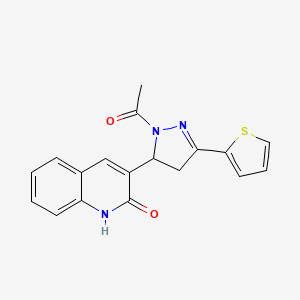

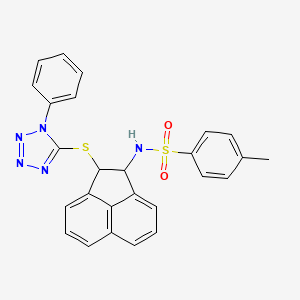

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)

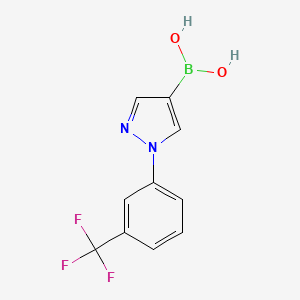

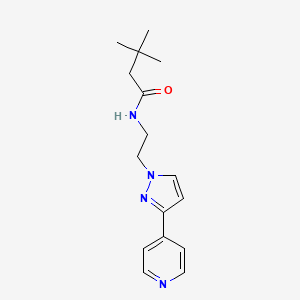

![3-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2700882.png)

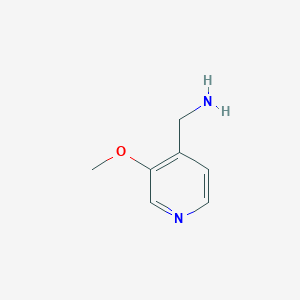

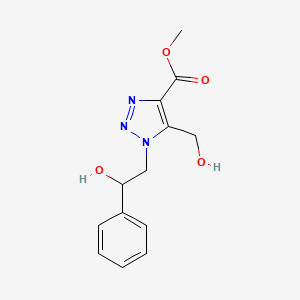

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2700888.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700891.png)